molecular formula C18H15N3O5S2 B2492506 (2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide CAS No. 683238-15-5

(2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2492506
CAS No.: 683238-15-5
M. Wt: 417.45
InChI Key: WASXAHBJSHGXPM-QNAKUDHHSA-N
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Description

(2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide is a sophisticated chemical tool of significant interest in medicinal chemistry and chemical biology research. This compound belongs to a class of molecules featuring a benzothiazolylidene scaffold, a structure known for its diverse biological activities and its role as a privileged scaffold in drug discovery. The integration of a (2E)-3-(4-nitrophenyl)prop-2-enamide moiety suggests potential as a Michael acceptor, a functional group that can form covalent bonds with nucleophilic residues like cysteine in enzyme active sites, a mechanism exploited by many targeted covalent inhibitors. The specific presence of the methanesulfonyl (mesyl) group at the 6-position is a critical modification often employed to enhance solubility and influence pharmacokinetic properties. Research into this compound and its analogs is primarily focused on the discovery and development of kinase inhibitors, as the benzothiazole core is a common feature in many synthetic ATP-competitive kinase inhibitors. Its primary research value lies in its application as a key intermediate or a final probe compound for investigating signaling pathways involved in oncology and inflammatory diseases. Scientists utilize this molecule to study enzyme inhibition kinetics, to profile selectivity across kinase panels, and to elucidate the role of specific kinases in cellular proliferation and apoptosis. Furthermore, the distinct electron-withdrawing groups make it a candidate for use in materials science and photophysical studies. This reagent is intended for use by qualified researchers in controlled laboratory settings to advance the understanding of disease mechanisms and explore new therapeutic modalities.

Properties

IUPAC Name

(E)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-20-15-9-8-14(28(2,25)26)11-16(15)27-18(20)19-17(22)10-5-12-3-6-13(7-4-12)21(23)24/h3-11H,1-2H3/b10-5+,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASXAHBJSHGXPM-AYVOTNPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur-containing compounds, nitrating agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of (2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with derivatives like "(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one" (Compound-1 from ). Key similarities and differences include:

Property Target Compound Compound-1 ()
Core Structure Benzothiazole ring with enamide linkage Pyrazolone ring with acetyl and nitrophenyl substituents
Electron-Withdrawing Groups Methanesulfonyl (-SO₂CH₃), nitro (-NO₂) Nitro (-NO₂)
Conjugation Extended conjugation via enamide and benzothiazole Conjugation through pyrazolone and nitrophenyl groups
Molecular Weight Not reported 273.24 g/mol
Melting Point Not reported 170°C
Synthetic Yield Not reported 69.8%

Key Observations :

  • Electronic Effects : The target compound’s methanesulfonyl group may enhance solubility and hydrogen-bonding capacity compared to Compound-1’s acetyl group .
  • Planarity : Both compounds feature conjugated systems, which are critical for π-π stacking interactions in biological targets.
  • Bioactivity Potential: The nitro group in both compounds could act as a pharmacophore in nitroreductase-targeted therapies, though this requires experimental validation.
Crystallographic and Computational Tools for Comparison

For example:

  • SHELXL () is widely used for refining small-molecule crystal structures, enabling precise determination of bond lengths and angles.
  • ORTEP () visualizes anisotropic displacement parameters, which could clarify the steric effects of the benzothiazole and nitro groups in the target compound.

These tools would facilitate comparative studies with analogues like Compound-1, whose structural data (e.g., IR peaks at 1702 cm⁻¹ for C=O stretch) were validated experimentally .

Biological Activity

The compound (2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide , a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features suggest various pharmacological effects, which are explored in this article.

Chemical Structure and Properties

The compound is characterized by a benzothiazole core , a methanesulfonyl group , and a 4-nitrophenyl moiety . These functional groups contribute to its reactivity and biological properties. The structure can be summarized as follows:

Component Description
Benzothiazole CoreA bicyclic structure known for diverse biological activities.
Methanesulfonyl GroupEnhances solubility and reactivity.
4-Nitrophenyl MoietyImparts electron-withdrawing properties, potentially enhancing biological activity.

Anticancer Potential

Research indicates that benzothiazole derivatives often exhibit anticancer properties. The presence of the benzothiazole core in this compound suggests similar potential. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Compounds with similar structural frameworks have demonstrated significant antimicrobial activity. The methanesulfonyl group is known to enhance the interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth.

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in various metabolic pathways. For example, its structural similarity to known enzyme inhibitors suggests it could interact with targets such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Binding : The compound may bind to active sites of specific enzymes, inhibiting their function.
  • Cellular Interaction : It may interfere with cellular signaling pathways, affecting processes like apoptosis and cell division.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Benzothiazole Derivatives : A study on benzothiazole derivatives indicated that modifications at the nitrogen atom significantly enhanced anticancer activity against various cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
  • Nitrophenyl Compounds : Research on nitrophenyl-substituted compounds showed promising results in inhibiting bacterial growth, suggesting that the nitro group plays a crucial role in enhancing antimicrobial activity.

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